molecular formula C20H20N4O2 B15038582 3-(4-ethylphenyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-ethylphenyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15038582
M. Wt: 348.4 g/mol
InChI Key: UTMJLSKBAFSAMG-FYJGNVAPSA-N
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Description

3-(4-ethylphenyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-ethylbenzaldehyde with 2-methoxybenzaldehyde in the presence of hydrazine hydrate and a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-ethylphenyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethylphenyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of the pyrazole ring and the methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O2/c1-3-14-8-10-15(11-9-14)17-12-18(23-22-17)20(25)24-21-13-16-6-4-5-7-19(16)26-2/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+

InChI Key

UTMJLSKBAFSAMG-FYJGNVAPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3OC

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC

Origin of Product

United States

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